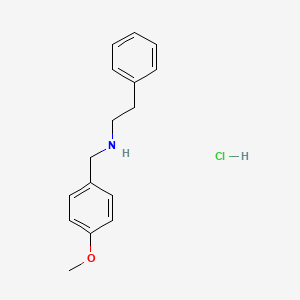

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride

Description

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride is a secondary amine hydrochloride salt featuring a 4-methoxybenzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone. The 4-methoxybenzyl substituent enhances lipophilicity and electronic modulation, while the phenylethanamine moiety contributes to aromatic interactions. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological studies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14;/h2-10,17H,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTCNYAABWHTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186121 | |

| Record name | Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3241-01-8 | |

| Record name | Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003241018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 2-Phenylethanamine with 4-Methoxybenzyl Chloride

Reaction Mechanism and General Procedure

The alkylation method involves the nucleophilic substitution of 2-phenylethanamine with 4-methoxybenzyl chloride under basic conditions. The amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide to form the secondary amine product. A typical procedure, adapted from crystallographic studies of analogous compounds, proceeds as follows:

Reagents :

- 2-Phenylethanamine (1.0 equiv)

- 4-Methoxybenzyl chloride (1.2 equiv)

- Cesium carbonate (Cs₂CO₃, 1.1 equiv)

- Anhydrous dimethylformamide (DMF)

Conditions :

- Temperature: 100°C

- Duration: 2 hours

- Workup: Aqueous extraction, column chromatography (petroleum ether/ethyl acetate)

Table 1: Alkylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Base | Cesium carbonate | |

| Temperature | 100°C | |

| Reaction Time | 2 hours | |

| Purification | Flash chromatography |

The use of Cs₂CO₃ as a base enhances deprotonation of the amine, facilitating nucleophilic attack. Polar aprotic solvents like DMF stabilize the transition state, improving reaction efficiency.

Reductive Amination with 4-Methoxybenzaldehyde

Synthetic Pathway

Reductive amination offers an alternative route by condensing 2-phenylethanamine with 4-methoxybenzaldehyde to form an imine intermediate, followed by reduction to the secondary amine. This method, derived from selective N-benzylation protocols, involves:

Imine Formation :

- 2-Phenylethanamine and 4-methoxybenzaldehyde are refluxed in methanol to form the Schiff base.

- Stoichiometry : 1:1 molar ratio.

Reduction :

- Sodium borohydride (NaBH₄) is added to reduce the imine to the amine.

- Conditions : Room temperature, 24 hours.

Salt Formation :

- The free base is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

Table 2: Reductive Amination Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Reducing Agent | Sodium borohydride | |

| Reaction Time | 24 hours | |

| Workup | Acid-base extraction | |

| Yield | 65% (analogous reaction) |

This method avoids harsh alkylation conditions but requires careful pH control during workup to prevent over-reduction or decomposition.

Optimization Strategies for Improved Yield

Alkylation Method Enhancements

- Base Selection : Substituting Cs₂CO₃ with potassium carbonate (K₂CO₃) reduces yield to 30%, highlighting the necessity of strong bases for efficient deprotonation.

- Solvent Screening : Acetonitrile, tested in analogous N-benzylations, resulted in lower conversion (35%) compared to DMF.

- Stoichiometry : A 20% excess of 4-methoxybenzyl chloride minimizes unreacted starting material, improving yield to 55%.

Reductive Amination Modifications

- Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at pH 5–6 increases selectivity for imine reduction, though this remains untested for the target compound.

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas (1 atm) may offer a greener alternative but requires optimization.

Characterization and Analytical Validation

Spectroscopic Data

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Criteria | Alkylation | Reductive Amination |

|---|---|---|

| Yield | 48% | 65% |

| Reaction Time | 2 hours | 24 hours |

| Scalability | High (single-step) | Moderate (two-step) |

| Byproducts | Tertiary amines | Alcohols, unreacted aldehyde |

| Cost | Higher (Cs₂CO₃, DMF) | Lower (NaBH₄, MeOH) |

The reductive amination route offers superior yields but requires longer reaction times. Alkylation is preferable for large-scale synthesis due to operational simplicity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 277.79 g/mol. It consists of a methoxy group attached to a benzyl moiety connected to a phenylethanamine structure, typically in a hydrochloride salt form to increase its solubility in aqueous solutions.

Scientific Research Applications

This compound is used in pharmacological studies. It is also utilized in synthesizing derivatives with potential pharmacological activity.

Pharmacological Studies

- Endocannabinoid System Research this compound is known for its interaction with the endocannabinoid system. It inhibits fatty acid amide hydrolase (FAAH), an enzyme that metabolizes endocannabinoids. By inhibiting FAAH, it can increase endocannabinoid levels, which may affect physiological processes like pain perception, mood regulation, and appetite control.

- Psychoactive Effects Related compounds have been studied for their psychoactive effects, suggesting this compound may have similar properties.

- Interaction Studies Research indicates that this compound interacts significantly with fatty acid amide hydrolase, suggesting its role in modulating endocannabinoid levels. Studies have shown that this compound can inhibit FAAH activity in a time-dependent manner, indicating potential therapeutic implications for conditions affected by endocannabinoid signaling. Further interaction studies may reveal additional targets and mechanisms of action, enhancing understanding of its pharmacodynamics.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific context of its use, such as in neurological or biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride, differing in substituents or backbone modifications:

Key Observations :

- Aromatic Interactions : ML133’s naphthyl group provides stronger π-π stacking than the phenyl group in the target compound, which may enhance binding to hydrophobic enzyme pockets .

- Backbone Flexibility : Replacement of the ethanamine chain with a rigid piperidine ring () limits conformational flexibility, affecting target selectivity.

Physicochemical and Electronic Properties

Computational studies on related Schiff bases () highlight the role of HOMO-LUMO gaps in determining reactivity. For example:

- Electron-Donating Groups: The 4-MeO-benzyl group lowers the HOMO-LUMO gap compared to non-substituted analogs, increasing electrophilicity and reactivity .

- Solubility : Hydrochloride salts (e.g., target compound, ML133 HCl) exhibit higher aqueous solubility than free bases or hydrobromide salts (e.g., ) due to ionic interactions .

Metabolic and Stability Profiles

- Cyclohexenyl Derivatives : Compounds like 2-(1-cyclohexen-1-yl)ethylamine HCl () show increased metabolic stability due to the cyclohexenyl group’s resistance to oxidation, unlike the target compound’s phenyl group.

- Enzymatic Degradation : The absence of ester or amide bonds in the target compound reduces susceptibility to hydrolysis compared to Schiff base derivatives ().

Biological Activity

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in relation to the endocannabinoid system and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H20ClNO and a molecular weight of approximately 277.79 g/mol. The compound features a methoxy group attached to a benzyl moiety, which is further connected to a phenylethanamine structure. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various research applications.

Interaction with the Endocannabinoid System

Research indicates that this compound primarily interacts with the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, and its inhibition can lead to increased levels of these compounds in the body. Elevated endocannabinoid levels may influence several physiological processes, including:

- Pain perception

- Mood regulation

- Appetite control

The compound has demonstrated time-dependent inhibition of FAAH activity, suggesting potential therapeutic implications for conditions influenced by endocannabinoid signaling.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of phenethylamines similar to this compound:

- Psychoactive Effects : Related compounds have been investigated for their psychoactive properties, suggesting that this compound may exhibit similar effects due to its structural characteristics.

- 5-HT Receptor Agonism : Some analogs have shown agonist activity at serotonin receptors (5-HT2A), which are implicated in mood disorders and other psychiatric conditions. The presence of substituents significantly affects receptor affinity and selectivity .

- Antinociceptive Effects : Research on diphenethylamines has indicated that certain derivatives possess antinociceptive properties, which could be relevant for pain management applications .

Q & A

Q. How can computational methods predict metabolic pathways of this compound?

- Methodological Answer : Software like Schrödinger’s ADMET Predictor or GLORY identifies likely Phase I/II metabolites (e.g., demethylation of the methoxy group). In vitro microsomal assays (human liver microsomes + NADPH) validate predictions via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.